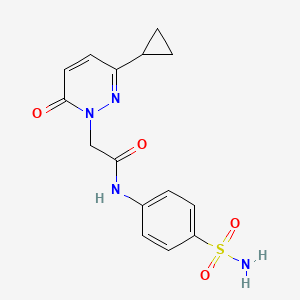![molecular formula C14H14N2O2 B6427950 N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2034205-13-3](/img/structure/B6427950.png)
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide” is a synthetic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. It belongs to a class of compounds known as biphenyls and derivatives .
Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The compound crystallized in an orthorhombic lattice with a space group of Pca21 [a=9.677 (5), b=10.674 (5), and c=9.087 (4)Å] . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure .科学的研究の応用
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide has been widely used in scientific research as a tool to study various biological processes. For example, it has been used to investigate the effects of cyclopropylpyridines on the stability of proteins and DNA, as well as to study the binding of cyclopropylpyridines to various biological targets. Additionally, this compound has been used to study the effects of cyclopropylpyridines on cell viability and the regulation of gene expression.
作用機序
Target of Action
The primary target of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
This inhibition could occur through a variety of mechanisms, such as blocking the binding of the ligand to the receptor, inhibiting the intrinsic enzymatic activity of the receptor, or promoting the degradation of the receptor .
Biochemical Pathways
The inhibition of EGFR by this compound would affect several biochemical pathways. EGFR is known to activate the PI3K-Akt pathway, which promotes cell survival and growth, and the Ras-Raf-MEK-ERK pathway, which regulates gene expression and cell proliferation . Therefore, inhibition of EGFR would lead to downregulation of these pathways, potentially leading to decreased cell proliferation and survival .
Result of Action
The result of the action of this compound is likely to be a decrease in cell proliferation and survival, due to its inhibition of EGFR and the downstream effects on the PI3K-Akt and Ras-Raf-MEK-ERK pathways . This could potentially lead to the death of cancer cells that are dependent on EGFR signaling for their growth and survival .
実験室実験の利点と制限
The use of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a versatile compound that can be used to study a variety of biological processes. However, there are also some limitations to its use. For example, it is not stable in aqueous solutions and can be degraded by light or heat.
将来の方向性
The future applications of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide are numerous. For example, it could potentially be used to develop new drugs and treatments for various diseases, such as cancer, Alzheimer’s disease, and diabetes. Additionally, this compound could be used to study the effects of cyclopropylpyridines on the stability of proteins and DNA. Furthermore, this compound could be used to develop new methods for the synthesis of cyclopropylpyridines and other related compounds. Finally, this compound could be used to investigate the binding of cyclopropylpyridines to various biological targets and to study the regulation of gene expression.
合成法
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide can be synthesized using a variety of methods. The most common method is a multi-step synthesis, which involves the reaction of 5-cyclopropylpyridine with furan-2-carboxylic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in a solvent, such as ethanol, and the product can be isolated by filtration or crystallization.
特性
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(13-2-1-5-18-13)16-8-10-6-12(9-15-7-10)11-3-4-11/h1-2,5-7,9,11H,3-4,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRCKPYGGOQACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427871.png)

![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)

![methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6427915.png)
![1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6427923.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427928.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6427931.png)
![1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6427935.png)
![3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427938.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6427945.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B6427948.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427954.png)